3-Chloro-5-(trifluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHLQGDDGUWVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590671 | |

| Record name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433926-47-7 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433926-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-(trifluoromethoxy)benzyl alcohol CAS number

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates the compound's chemical identity, physicochemical properties, and the strategic importance of its constituent functional groups. We will explore a validated synthetic pathway, detail its critical applications as a building block in medicinal chemistry, and provide essential safety and handling protocols. The CAS Number for this compound is 433926-47-7 .[1] This guide is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

The unique substitution pattern on the aromatic ring of this compound imparts specific electronic and steric properties that make it a valuable reagent in organic synthesis.

-

Chemical Name: this compound[1]

-

Synonyms: [3-Chloro-5-(trifluoromethoxy)phenyl]methanol

-

CAS Number: 433926-47-7[1]

-

Molecular Formula: C₈H₆ClF₃O₂[1]

-

Molecular Weight: 226.58 g/mol [1]

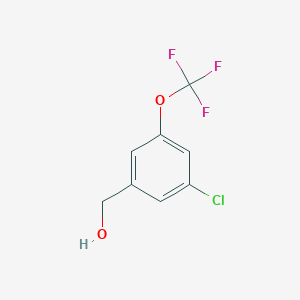

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 433926-47-7 | Appchem[1] |

| Molecular Formula | C₈H₆ClF₃O₂ | Appchem[1] |

| Molecular Weight | 226.58 g/mol | Appchem[1] |

| MDL Number | MFCD06660310 | Appchem[1] |

The Trifecta of Functionality: Dissecting the Molecular Architecture

The utility of this molecule in drug discovery is not accidental; it is a direct consequence of the interplay between its three key functional groups.

-

Trifluoromethoxy Group (-OCF₃): This moiety is of paramount importance in modern medicinal chemistry.[2] It is highly lipophilic, which can significantly enhance a drug candidate's ability to cross cellular membranes.[3] Furthermore, the -OCF₃ group is metabolically very stable, as the carbon-fluorine bonds resist enzymatic degradation by pathways such as cytochrome P450.[3] This resistance can improve a drug's bioavailability and extend its half-life.[3]

-

Chloro Group (-Cl): The chlorine atom serves as a bioisostere for other groups and its presence can modulate the electronic properties of the aromatic ring.[3] Halogen atoms are prevalent in pharmaceuticals and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. Chlorine is a key ingredient in drugs used to treat a wide range of conditions, including bacterial infections and nervous system disorders.[4]

-

Benzyl Alcohol (-CH₂OH): The primary alcohol is the reactive handle of the molecule. It provides a versatile point for synthetic elaboration. It can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a benzyl halide) to facilitate nucleophilic substitution reactions, allowing for its conjugation to a vast array of other chemical scaffolds.

Synthesis and Manufacturing Protocol

While multiple synthetic routes are plausible, a common and reliable laboratory-scale synthesis involves the reduction of a corresponding benzaldehyde derivative. This protocol ensures high fidelity and yield.

Protocol: Synthesis via Reduction of 3-Chloro-5-(trifluoromethoxy)benzaldehyde

This procedure is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 3-Chloro-5-(trifluoromethoxy)benzaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice-water bath.

Step 2: Reduction

-

Slowly add a solution of sodium borohydride (NaBH₄, 0.5 eq) in water or a milder reducing agent like sodium triacetoxyborohydride if over-reduction is a concern. Causality: NaBH₄ is a cost-effective and selective reducing agent for aldehydes in the presence of other reducible groups. Performing the reaction at 0 °C controls the exothermic reaction rate, preventing side-product formation.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

Step 3: Monitoring and Quenching

-

Monitor the reaction's completion using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, more polar alcohol spot indicates completion.

-

Once complete, carefully quench the reaction by slowly adding 1M Hydrochloric Acid (HCl) at 0 °C until the bubbling ceases. This neutralizes the excess borohydride.

Step 4: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure this compound.[5]

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is not an end product but a crucial starting material. Its pre-installed, drug-like functional groups make it an efficient building block for creating more complex Active Pharmaceutical Ingredients (APIs).

-

Intermediate for Kinase Inhibitors: The trifluoromethyl/trifluoromethoxy groups are known to enhance blood-brain barrier penetration, making this scaffold suitable for developing kinase inhibitors targeting cancers in the central nervous system.[6]

-

Precursor for Anti-inflammatory and Antifungal Agents: The benzyl alcohol can be converted to a benzyl halide, which can then be coupled with various heterocyclic amines or imidazole derivatives to synthesize potential non-steroidal anti-inflammatory drugs (NSAIDs) or antifungal compounds.[6]

-

Scaffold for Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can enhance the performance and stability of pesticides and herbicides.[7]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]

- 7. innospk.com [innospk.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-5-(trifluoromethoxy)benzyl Alcohol

<

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[3] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent, prized for its unique electronic signature and high lipophilicity.[4][5] This guide provides an in-depth analysis of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol (CAS No. 433926-47-7), a key building block that combines the structural features of a reactive benzyl alcohol with the modulating effects of both a chloro and a trifluoromethoxy substituent.[6] For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule's structure is paramount to unlocking its synthetic potential.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical intermediate is a comprehensive understanding of its structure and inherent properties. This compound is a disubstituted aromatic alcohol with a unique combination of electron-withdrawing groups that dictate its reactivity and physical characteristics.

Nomenclature and Core Structure

The molecule consists of a benzene ring substituted at positions 1, 3, and 5. The primary functional group, a hydroxymethyl (-CH₂OH) group, defines it as a benzyl alcohol. The substituents are a chlorine atom at position 3 and a trifluoromethoxy group (-OCF₃) at position 5, relative to the hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 433926-47-7 | [6] |

| Molecular Formula | C₈H₆ClF₃O₂ | [6] |

| Molecular Weight | 226.58 g/mol | [6] |

| IUPAC Name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | N/A |

| SMILES | OCc1cc(Cl)cc(OC(F)(F)F)c1 |[6] |

Caption: 2D Molecular Structure of this compound.

Electronic and Steric Effects

The functionality of this molecule is dominated by the interplay of its substituents:

-

Hydroxymethyl Group (-CH₂OH): This is the primary site of reactivity, behaving as a typical primary alcohol. It is a weak electron-donating group by resonance and weakly electron-withdrawing by induction.

-

Chloro Group (-Cl): The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). It has a weak, deactivating electron-donating resonance effect (+R) due to its lone pairs. Overall, it acts as an electron-withdrawing group.

-

Trifluoromethoxy Group (-OCF₃): This is a unique and powerful substituent. The extreme electronegativity of the three fluorine atoms makes the -OCF₃ group strongly electron-withdrawing by induction (-I). Unlike a methoxy group (-OCH₃), its ability to donate electron density via resonance is significantly diminished. The -OCF₃ group is also highly lipophilic, a property often exploited to enhance drug permeability through cell membranes.[2] It is sometimes referred to as a "super-halogen" due to its electronic properties being similar to those of halogens.[4][5]

Collectively, the two meta-positioned electron-withdrawing groups (-Cl and -OCF₃) decrease the electron density of the aromatic ring and influence the reactivity of the benzylic alcohol.

Spectroscopic Signature (Predicted)

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet for the benzylic protons (-CH₂ OH) around δ 4.6-4.8 ppm. - A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O. - Three distinct signals for the aromatic protons in the δ 7.0-7.5 ppm region, likely appearing as singlets or narrow multiplets (t, t, t or s, s, s) due to the meta-substitution pattern. |

| ¹³C NMR | - A signal for the benzylic carbon (-C H₂OH) around δ 63-65 ppm. - A quartet for the carbon of the -OC F₃ group around δ 121 ppm (JC-F ≈ 258 Hz) due to coupling with the three fluorine atoms. - A signal for the carbon attached to the oxygen (-C -OCF₃) around δ 149-151 ppm. - A signal for the carbon attached to chlorine (-C -Cl) around δ 135 ppm. - Additional aromatic carbon signals in the δ 115-145 ppm range. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol at ~3300 cm⁻¹. - C-H stretching bands for the aromatic ring and CH₂ group between 2850-3100 cm⁻¹. - Strong, characteristic C-F stretching bands in the ~1250-1050 cm⁻¹ region. - A C-O stretching band for the alcohol at ~1030 cm⁻¹. - A C-Cl stretching band around 700-800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 226, with a characteristic M+2 isotope peak (~33% intensity of M⁺) confirming the presence of one chlorine atom. |

Synthesis and Mechanistic Rationale

The reliable synthesis of this compound is crucial for its use as a building block. A logical and common approach is the reduction of the corresponding carboxylic acid, 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 433926-46-6).[12][13]

Retrosynthetic Analysis

The causality behind the synthetic design begins with retrosynthesis. The benzyl alcohol can be disconnected at the C-O bond of the alcohol, revealing its precursor, the corresponding aldehyde or carboxylic acid. The carboxylic acid is often a more stable and commercially available starting material.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Experimental Protocol

The forward synthesis involves the reduction of the carboxylic acid using a suitable hydride-donating reagent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it selectively reduces carboxylic acids to primary alcohols under relatively mild conditions, without affecting the aromatic chloro or trifluoromethoxy groups.[14]

Caption: Forward synthesis via reduction of the corresponding benzoic acid.

Detailed Protocol: This protocol is adapted from a standard procedure for the reduction of a substituted benzoic acid.[14]

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-Chloro-5-(trifluoromethoxy)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~4 mL per mmol of acid).

-

Cooling: Cool the resulting solution/slurry in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. Causality Note: The slow, cooled addition is critical to control the initial exothermic reaction and prevent side reactions. The use of a 2-fold excess of the reducing agent ensures the complete conversion of the carboxylic acid.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, add 6N HCl dropwise to quench the excess borane complex. Safety Note: This step generates hydrogen gas and must be performed in a well-ventilated fume hood. The addition should be slow to control the effervescence.

-

Extraction: Add water to the mixture and extract the product with ethyl acetate (3x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude solid/oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and MS, comparing the results to the predicted signatures (Table 2).

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its reactivity is centered on the primary alcohol, modulated by the electronic environment of the substituted ring.

-

Oxidation: The benzyl alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).

-

Esterification & Etherification: As a primary alcohol, it readily undergoes esterification with carboxylic acids (or their activated derivatives) and etherification under Williamson ether synthesis conditions.

-

Building Block in Drug Discovery: The primary application is as a scaffold in the synthesis of more complex molecules.[11] The trifluoromethoxy group is a bioisostere for other groups and can enhance metabolic stability and lipophilicity, making it a desirable feature in candidates for pharmaceuticals and agrochemicals.[1][5] The chloro-substituent provides an additional site for modification, for example, through palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its molecular structure, characterized by a reactive hydroxyl group and two powerful electron-withdrawing substituents, provides a unique combination of reactivity and physicochemical properties. The trifluoromethoxy group, in particular, offers a proven method for enhancing the drug-like properties of lead compounds. By understanding its detailed structure, spectroscopic signatures, and synthetic accessibility, researchers are well-equipped to deploy this versatile intermediate in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Grokipedia. (2026). Trifluoromethoxy group. Grokipedia. [Link]

-

Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. [Link]

-

Appchem. (n.d.). This compound. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Communications. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

Supporting Information. (n.d.). [Link]

-

Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. [Link]

-

Lead Sciences. (n.d.). 3-Chloro-5-(trifluoromethoxy)benzoic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. appchemical.com [appchemical.com]

- 7. rsc.org [rsc.org]

- 8. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]

- 12. jk-sci.com [jk-sci.com]

- 13. 3-Chloro-5-(trifluoromethoxy)benzoic acid - Lead Sciences [lead-sciences.com]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl Alcohol

This guide provides a comprehensive overview of the synthetic pathways to 3-Chloro-5-(trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro, and trifluoromethoxy groups on the aromatic ring makes this molecule a valuable building block for creating complex chemical entities with tailored biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the practical synthesis, mechanistic rationale, and characterization of this important compound and its precursors.

Introduction

This compound, with the chemical structure presented below, is a fluorinated aromatic alcohol. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The chlorine atom provides an additional site for chemical modification and influences the electronic properties of the benzene ring. This unique combination of substituents makes this compound a sought-after precursor in medicinal chemistry and materials science.

This guide will explore two primary, field-proven synthetic routes to the target molecule, starting from commercially available precursors:

-

Route A: Commencing with 3-Chloro-5-(trifluoromethoxy)aniline.

-

Route B: Starting from 1-Chloro-3-(trifluoromethoxy)benzene.

Each route will be discussed in detail, focusing on the causality behind the chosen reactions, step-by-step protocols, and characterization of the key intermediates.

Synthetic Route A: From 3-Chloro-5-(trifluoromethoxy)aniline

This synthetic pathway leverages the versatile chemistry of aromatic amines, utilizing a classic Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to a carboxylic acid and subsequently reduced to the target benzyl alcohol.

Aniline [label="3-Chloro-5-(trifluoromethoxy)aniline"]; Nitrile [label="3-Chloro-5-(trifluoromethoxy)benzonitrile"]; Acid [label="3-Chloro-5-(trifluoromethoxy)benzoic acid"]; Alcohol [label="this compound"];

Aniline -> Nitrile [label=" 1. NaNO₂, HCl\n 2. CuCN, KCN "]; Nitrile -> Acid [label=" H₂SO₄, H₂O, Δ "]; Acid -> Alcohol [label=" BH₃·THF "]; }

Figure 1: Synthetic pathway from 3-Chloro-5-(trifluoromethoxy)aniline.

Step 1: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for the transformation of an aromatic amino group into a variety of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[1][2] This approach is particularly advantageous for synthesizing substituted aromatic compounds where direct substitution is challenging.

Causality of Experimental Choices:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution.[3] The copper(I) ion catalyzes the displacement of the diazonium group with a cyanide ion through a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Chloro-5-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq.) in deionized water. Add this solution dropwise to the aniline suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[4]

-

Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 3-Chloro-5-(trifluoromethoxy)benzonitrile to 3-Chloro-5-(trifluoromethoxy)benzoic Acid

The hydrolysis of the benzonitrile to the corresponding benzoic acid is a robust and high-yielding transformation.[5][6][7]

Causality of Experimental Choices:

-

Acid-catalyzed hydrolysis: The nitrile is heated in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. The reaction proceeds through the initial formation of a benzamide intermediate, which is subsequently hydrolyzed to the benzoic acid and ammonium salt.

Experimental Protocol:

-

In a round-bottom flask, combine 3-Chloro-5-(trifluoromethoxy)benzonitrile (1.0 eq.), concentrated sulfuric acid, and water.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid benzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Chloro-5-(trifluoromethoxy)benzoic acid.

Step 3: Reduction of 3-Chloro-5-(trifluoromethoxy)benzoic Acid to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. Borane-tetrahydrofuran complex (BH3·THF) is a highly effective and selective reagent for this transformation.

Causality of Experimental Choices:

-

Selective Reduction: Borane is a chemoselective reducing agent that readily reduces carboxylic acids while typically not affecting other functional groups like esters or halides under the reaction conditions. This selectivity is crucial for achieving a clean conversion.

Experimental Protocol:

-

In a dry, nitrogen-flushed three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 3-Chloro-5-(trifluoromethoxy)benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).[8]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, ~2.0 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1.5-3 hours.[8]

-

Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 6N HCl until gas evolution ceases.[8]

-

Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthetic Route B: From 1-Chloro-3-(trifluoromethoxy)benzene

This alternative route involves the direct introduction of a formyl group onto the aromatic ring, followed by reduction to the benzyl alcohol. This approach can be more atom-economical if the starting material is readily available.

Benzene [label="1-Chloro-3-(trifluoromethoxy)benzene"]; Aldehyde [label="3-Chloro-5-(trifluoromethoxy)benzaldehyde"]; Alcohol [label="this compound"];

Benzene -> Aldehyde [label=" 1. n-BuLi or LDA\n 2. DMF "]; Aldehyde -> Alcohol [label=" NaBH₄, MeOH "]; }

Figure 2: Synthetic pathway from 1-Chloro-3-(trifluoromethoxy)benzene.

Step 1: Formylation of 1-Chloro-3-(trifluoromethoxy)benzene to 3-Chloro-5-(trifluoromethoxy)benzaldehyde

The introduction of a formyl group can be achieved through ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[9]

Causality of Experimental Choices:

-

Directed Ortho-Metalation: The trifluoromethoxy group is an ortho-directing group for lithiation, although the presence of the chloro group can influence the regioselectivity. The use of a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures deprotonates the aromatic ring at a position ortho to the directing group.[10][11] The resulting aryllithium species is a potent nucleophile.

-

Formylation: Quenching the aryllithium with DMF introduces the formyl group. The initial adduct is then hydrolyzed during the workup to yield the aldehyde.

Experimental Protocol:

-

In a dry, nitrogen-flushed flask, dissolve 1-Chloro-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) or a solution of LDA (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate. The crude aldehyde can be purified by column chromatography.

An alternative to ortho-lithiation is the Vilsmeier-Haack reaction , which is suitable for electron-rich arenes.[12][13][14][15][16] However, the electron-withdrawing nature of the chloro and trifluoromethoxy groups may render the aromatic ring insufficiently reactive for this transformation, making ortho-lithiation the more reliable method in this case.

Step 2: Reduction of 3-Chloro-5-(trifluoromethoxy)benzaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a straightforward and high-yielding reaction, commonly achieved using sodium borohydride.

Causality of Experimental Choices:

-

Mild Reduction: Sodium borohydride (NaBH4) is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols. It is easy to handle and the reaction can be carried out in protic solvents like methanol or ethanol.

Experimental Protocol:

-

Dissolve 3-Chloro-5-(trifluoromethoxy)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.1 eq.) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel if necessary to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Chloro-5-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 211.57 | 151276-13-0[17] |

| 3-Chloro-5-(trifluoromethoxy)benzonitrile | C₈H₃ClF₃NO | 221.57 | 886503-29-3 |

| 3-Chloro-5-(trifluoromethoxy)benzoic acid | C₈H₄ClF₃O₃ | 240.56 | 433926-46-6 |

| 3-Chloro-5-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O₂ | 224.57 | 433926-48-8[18] |

| This compound | C₈H₆ClF₃O₂ | 226.58 | 433926-47-7 |

Table 2: Representative Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3-Chloro-5-(trifluoromethoxy)benzoic acid | 7.98 (s, 1H), 7.75 (s, 1H), 7.40 (s, 1H) | 169.5, 149.8 (q, J=1.9 Hz), 135.9, 133.2, 129.5, 122.9, 120.5 (q, J=259.5 Hz), 119.9 |

| This compound | 7.25 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 4.75 (s, 2H), 1.80 (br s, 1H) | 149.5 (q, J=1.8 Hz), 143.2, 135.1, 126.1, 121.2, 120.6 (q, J=258.1 Hz), 119.5, 64.1 |

Note: NMR data is predicted and should be confirmed by experimental analysis.

Conclusion

This technical guide has detailed two robust and practical synthetic routes for the preparation of this compound. The choice between the two pathways will largely depend on the commercial availability and cost of the starting materials, 3-Chloro-5-(trifluoromethoxy)aniline and 1-Chloro-3-(trifluoromethoxy)benzene. Both routes employ well-established and scalable chemical transformations, providing reliable access to this valuable building block for research and development in the pharmaceutical and agrochemical industries. The provided protocols and mechanistic insights are intended to serve as a strong foundation for the successful synthesis and application of this compound.

References

-

ResearchGate. (2025, August 6). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Sinopeg. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.

-

Organic Chemistry. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Retrieved from [Link]

-

Freie Universität Berlin. (2021, October 11). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-Chloro-5-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]

-

Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]

-

ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

-

Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylanilines.

- Google Patents. (n.d.). Preparation method of m-trifluoromethyl-benzyl-alcohol.

-

EMBIBE. (n.d.). Acid-hydrolysis of benzonitrile forms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Filo. (2025, February 12). In order to prepare benzonitrile from C6H5N2Cl, the reagent required is. Retrieved from [Link]

-

Anichem. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOIC ACID In Stock. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 4. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 5. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 6. Hydrolysis of benzonitrile gives [infinitylearn.com]

- 7. embibe.com [embibe.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Formylation - Common Conditions [commonorganicchemistry.com]

- 10. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. name-reaction.com [name-reaction.com]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. 3-Chloro-5-(trifluoromethoxy)aniline 98% | CAS: 151276-13-0 | AChemBlock [achemblock.com]

- 18. jk-sci.com [jk-sci.com]

Spectroscopic data for 3-Chloro-5-(trifluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the synthetic building block, this compound. Targeted at researchers and professionals in drug development and materials science, this document elucidates the structural features of the molecule through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data, explaining the causal relationships between molecular structure and spectroscopic output. Detailed, field-proven protocols are provided for each analytical method to ensure data integrity and reproducibility.

Introduction and Molecular Structure

This compound is a halogenated aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are valuable in the design of novel bioactive compounds and functional materials. The trifluoromethoxy (-OCF₃) group, in particular, is a key bioisostere for other functional groups, offering enhanced metabolic stability and membrane permeability.

Accurate structural confirmation and purity assessment are paramount for its effective use. This guide serves as a definitive reference for the spectroscopic characterization of this compound.

Figure 1: Molecular Structure of this compound.

Proton (¹H) NMR Spectroscopy

2.1. Underlying Principles and Experimental Rationale Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is governed by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling provides connectivity data, where the signal for a proton is split by adjacent, non-equivalent protons.

For this compound, the choice of deuterochloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic molecules, ensuring good solubility without interfering signals in the regions of interest. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

2.2. Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | ~2.0 - 3.0 | Broad Singlet | 1H | N/A |

| -CH₂- | ~4.75 | Singlet | 2H | N/A |

| Ar-H (H2) | ~7.30 | Singlet (or narrow triplet) | 1H | J ≈ 1-2 Hz |

| Ar-H (H4) | ~7.20 | Singlet (or narrow triplet) | 1H | J ≈ 1-2 Hz |

| Ar-H (H6) | ~7.15 | Singlet (or narrow triplet) | 1H | J ≈ 1-2 Hz |

2.3. In-Depth Spectral Interpretation

-

Alcohol Proton (-OH): The hydroxyl proton signal is expected to be a broad singlet.[1] Its chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment.[2]

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, thus they appear as a sharp singlet.[3][4] Their position around 4.75 ppm is downfield from typical aliphatic protons due to the deshielding effects of both the adjacent oxygen atom and the aromatic ring.[2]

-

Aromatic Protons (Ar-H):

-

The aromatic region displays three distinct signals, each integrating to one proton.

-

The substituents (Cl and OCF₃) are meta to each other. This substitution pattern isolates each of the remaining aromatic protons from having ortho or meta proton neighbors, resulting in signals that are expected to be singlets.

-

However, small long-range couplings (⁴J, meta-coupling) of 1-2 Hz may be observed, potentially broadening the singlets or resolving them into very narrow triplets.

-

The relative chemical shifts are dictated by the electronic effects of the substituents. Both Cl and OCF₃ are electron-withdrawing and deshielding. The proton at the C2 position (H2), situated between the CH₂OH and OCF₃ groups, is expected to be the most downfield. The protons at C4 and C6 are similarly influenced by the adjacent electron-withdrawing groups.

-

Carbon-13 (¹³C) NMR Spectroscopy

3.1. Underlying Principles and Experimental Rationale ¹³C NMR spectroscopy maps the carbon framework of a molecule. Chemical shifts are highly sensitive to the electronic environment and the nature of attached atoms. The presence of the highly electronegative trifluoromethoxy group provides a unique spectral signature due to carbon-fluorine coupling. A standard proton-decoupled experiment is performed to simplify the spectrum to a series of single lines, one for each unique carbon environment.

3.2. Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J(C-F), Hz) |

| -CH₂- | ~64.0 | Singlet | N/A |

| Ar-C (C2) | ~118.0 | Quartet | ~2 |

| Ar-C (C4) | ~122.0 | Singlet | N/A |

| Ar-C (C6) | ~125.0 | Singlet | N/A |

| -OCF₃ | ~121.0 | Quartet | ~258 |

| Ar-C (C3, ipso-Cl) | ~135.0 | Singlet | N/A |

| Ar-C (C1, ipso-CH₂OH) | ~143.0 | Singlet | N/A |

| Ar-C (C5, ipso-OCF₃) | ~149.0 | Quartet | ~2 |

3.3. In-Depth Spectral Interpretation

-

Benzylic Carbon (-CH₂-): This signal appears around 64.0 ppm, typical for a carbon attached to an oxygen atom.[3]

-

Trifluoromethoxy Carbon (-OCF₃): The most characteristic signal in the spectrum. The carbon of the -OCF₃ group is directly bonded to three fluorine atoms, resulting in a strong one-bond coupling (¹J(C-F)). This splits the carbon signal into a quartet with a large coupling constant of approximately 258 Hz.[3] Its chemical shift is significantly influenced by the attached fluorine atoms.

-

Aromatic Carbons (Ar-C):

-

Ipso-Carbons: The carbons directly attached to substituents (ipso-carbons) are found furthest downfield. The C5 carbon, bonded to the highly electronegative OCF₃ group, is expected to be the most deshielded. The C1 and C3 carbons, attached to the CH₂OH and Cl groups respectively, will also be significantly downfield.

-

Protonated Carbons: The carbons bearing hydrogen atoms (C2, C4, C6) appear in the typical aromatic region of ~115-130 ppm. Their precise shifts are modulated by the combined inductive and resonance effects of the substituents.

-

C-F Coupling: Besides the primary quartet of the OCF₃ carbon, smaller long-range C-F couplings can be observed. The ipso-carbon C5 and the ortho-carbon C2 will likely appear as small quartets due to two-bond and three-bond couplings to the fluorine atoms, respectively.

-

Infrared (IR) Spectroscopy

4.1. Underlying Principles and Experimental Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies. For a solid sample like this compound, the spectrum can be obtained by preparing a potassium bromide (KBr) disc, which is transparent to IR radiation.[5]

Figure 2: Workflow for IR Spectroscopy using a KBr disc.

4.2. Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1050 | C-F Stretch & C-O Stretch | -OCF₃, Alcohol | Very Strong |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | Strong |

4.3. In-Depth Spectral Interpretation

-

O-H Stretch: A very prominent, broad absorption band in the 3400-3200 cm⁻¹ region is the hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding in the solid state.[2]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the benzylic -CH₂- group.[6]

-

C-F and C-O Stretches: The region between 1250 cm⁻¹ and 1000 cm⁻¹ will be dominated by very strong, complex absorptions. This is due to the C-F stretching vibrations of the trifluoromethoxy group and the C-O stretching of the alcohol, which often overlap in this "fingerprint region."[7]

-

Aromatic C=C Stretches: Absorptions around 1600 and 1475 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[6]

-

C-Cl Stretch: A strong band in the lower frequency region, typically between 800-600 cm⁻¹, can be assigned to the C-Cl stretching vibration.

Mass Spectrometry (MS)

5.1. Underlying Principles and Experimental Rationale Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a fragmentation pattern that is a fingerprint of the molecular structure. The highest m/z peak corresponding to the intact ionized molecule is the molecular ion (M⁺).

5.2. Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 228/230 | [M]⁺ | Molecular Ion. The 3:1 ratio of the M and M+2 peaks is characteristic of a molecule containing one chlorine atom. |

| 211/213 | [M - OH]⁺ | Loss of hydroxyl radical. |

| 210/212 | [M - H₂O]⁺ | Loss of water (dehydration), a common fragmentation for alcohols. |

| 199/201 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical. |

| 145 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |

| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to a chlorophenyl cation. |

5.3. In-Depth Spectral Interpretation

The mass spectrum provides the molecular weight and crucial structural information from its fragmentation pattern.

-

Molecular Ion (M⁺): The key to confirming the molecular formula is the molecular ion peak. For this compound (C₈H₆ClF₃O), the expected m/z will be 228 for the ³⁵Cl isotope and 230 for the ³⁷Cl isotope. The natural abundance of these isotopes (~3:1) will result in a characteristic M⁺/M+2 peak intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Dehydration: Alcohols readily lose a molecule of water, leading to a significant peak at m/z 210/212 ([M-18]⁺).[2]

-

Alpha-Cleavage: The bond between the aromatic ring and the benzylic carbon is susceptible to cleavage, leading to the loss of a ·CH₂OH radical (mass 31), giving a fragment at m/z 199/201. This is a very common and often stable fragment for benzyl alcohols.[2]

-

Loss of Substituents: Fragmentation can also involve the loss of the substituents from the ring, such as the loss of the ·OCF₃ radical (mass 85) to give a fragment at m/z 145.

-

Figure 3: Primary fragmentation pathways for this compound in EI-MS.

References

-

Apollo Scientific. (n.d.). Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Prosser, R. S., & Kitevski-LeBlanc, J. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 39–46. Retrieved from [Link]

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information for Iron-Catalyzed Deoxygenation of Esters. Royal Society of Chemistry. Retrieved from [Link]

-

Sarkar, A. K., Mallick, P. K., Chakravorti, S., & Banerjee, S. B. (1983). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(3), 197-201. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

Integrated Spectrometry. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic study. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet - 3M™ High Productivity Floor Stripper. Retrieved from [Link]

-

Boz, N. (2004). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 16(3-4), 1661-1668. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectrum of the successive scans for the oxidation of benzyl alcohol by Q + HCrO4 -. Retrieved from [Link]

-

McKay, D. B., & Byers, L. D. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance, 258, 49-56. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Flow Chemistry. Retrieved from [Link]

-

Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Negative (HMDB0003119). Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of m-trifluoromethylbenzyl alcohol (5 a) in the νOH.... Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

Sources

A Deep Dive into the Solubility of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol, a compound of significant interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will establish a robust theoretical framework to predict its solubility in various organic solvents. This is achieved by dissecting the molecule's structural components and leveraging established principles of solute-solvent interactions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. The document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for professionals in drug development and chemical research.

Introduction: Understanding the Molecular Architecture

This compound (C₈H₆ClF₃O₂) is a substituted aromatic alcohol.[1] Its solubility profile is dictated by a nuanced interplay of its constituent functional groups: the benzyl alcohol moiety, the chloro substituent, and the trifluoromethoxy group.

-

Benzyl Alcohol Backbone: The foundational benzyl alcohol structure imparts a degree of polarity due to the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[2][3] This inherent polarity suggests a baseline solubility in polar solvents.[2] Benzyl alcohol itself exhibits moderate solubility in water and is miscible with other alcohols and diethyl ether.[3]

-

Chloro Group: The chlorine atom is an electronegative substituent that contributes to the molecule's overall polarity.[4] Its presence can influence dipole-dipole interactions between the solute and solvent molecules.

-

Trifluoromethoxy Group (-OCF₃): This is arguably the most influential functional group in determining the solubility of the target molecule. The trifluoromethoxy group is known to be highly lipophilic and electron-withdrawing.[5][6] Its strong lipophilic character generally enhances solubility in nonpolar organic solvents.[5] The fluorine atoms within the group can also participate in weak hydrogen bonding, further complicating solubility predictions.[7][8] The trifluoromethoxy group's impact on solubility is a key focus of modern medicinal chemistry, as it can significantly modulate a drug candidate's pharmacokinetic properties.[6][9]

Based on this structural analysis, a bifurcated solubility profile is anticipated. The polar benzyl alcohol portion suggests solubility in protic and polar aprotic solvents, while the lipophilic trifluoromethoxy and chloro groups indicate a strong affinity for nonpolar and weakly polar organic solvents.

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10][11] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize organic solvents and predict the solubility of this compound accordingly.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene | High | The highly lipophilic trifluoromethoxy group will be the dominant factor, favoring dissolution in nonpolar environments where London dispersion forces are the primary intermolecular interaction.[5] |

| Weakly Polar Aprotic Solvents | Diethyl Ether, Dichloromethane | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-O bonds of the solute. The lipophilic character of the solute will also contribute significantly to solubility. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors with the hydroxyl group of the benzyl alcohol. The overall lipophilicity of the solute will still play a crucial role. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl group of the solute.[2] However, the large, lipophilic trifluoromethoxy and chloro-substituted phenyl ring may limit overall solubility compared to smaller, more polar solutes. |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | DMSO and DMF are powerful, highly polar aprotic solvents capable of overcoming the lattice energy of many organic solids and solvating both polar and nonpolar moieties of a molecule. Kinetic solubility is often first determined from DMSO stock solutions in drug discovery.[12][13] |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and development. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[14][15]

Rationale for the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.[14] This ensures that the solvent is saturated with the solute. By measuring the concentration of the dissolved compound in the supernatant, the thermodynamic solubility can be accurately determined. This method is favored for its reliability and direct measurement of the equilibrium state.[14][15]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like UV-Vis spectrophotometry.[12]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, indicating saturation.[14]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[12][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.[12]

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Factors Influencing Solubility Measurements

Several experimental parameters can affect the outcome of solubility measurements and must be carefully controlled:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent.[10] It is crucial to maintain a constant and recorded temperature throughout the equilibration process.

-

Purity of Compound and Solvent: Impurities can alter the solubility of a substance. Using high-purity materials is essential for obtaining accurate and reproducible results.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.[14] It is advisable to perform a time-course study to determine the point at which equilibrium is reached.

-

pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous media were to be used, the pH would be a critical factor for a compound with an acidic hydroxyl group.[14]

Conclusion and Future Directions

This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The molecular structure strongly suggests a favorable solubility profile in a wide range of organic solvents, from nonpolar to polar aprotic, driven by the lipophilic nature of the trifluoromethoxy group. For precise and reliable data, the detailed shake-flask experimental protocol provided herein serves as a robust starting point for any research endeavor.

Future experimental work should focus on generating a comprehensive, quantitative dataset of the solubility of this compound in the various classes of organic solvents outlined in this guide. Such data would be invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products in the pharmaceutical and agrochemical industries.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Springer. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluorononane. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol. Retrieved from [Link]

-

Applichem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

3M. (2024, June 5). Safety Data Sheet: 3M™ High Productivity Floor Stripper. Retrieved from [Link]

-

ResearchGate. (2024). The Polar Hydrophobicity of Fluorinated Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Chemical Point. (n.d.). 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chem.ws [chem.ws]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

The Trifluoromethoxy Group on a Benzyl Ring: A Technical Guide to Reactivity and Application

Introduction: The "Super Halogen" in Aromatic Systems

The trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Often dubbed a "super-halogen" or "pseudo-halogen," its unique electronic properties and high lipophilicity offer a powerful tool for modulating molecular characteristics.[4] When appended to a benzyl ring, the trifluoromethoxy group imparts a distinct reactivity profile that diverges significantly from its non-fluorinated analog, the methoxy group. This guide provides an in-depth exploration of the reactivity of the trifluoromethoxy-substituted benzyl ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic effects of the -OCF3 group and its influence on electrophilic and nucleophilic aromatic substitution, reactivity at the benzylic position, and utility in metal-catalyzed cross-coupling reactions.

Electronic and Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is a potent electron-withdrawing substituent, a characteristic that underpins its influence on the reactivity of the benzyl ring.[1] This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. While the oxygen atom possesses lone pairs capable of resonance donation (+M), this effect is significantly diminished by the strong pull of the trifluoromethyl moiety.[1] The net result is a strong deactivation of the aromatic ring towards electrophilic attack.

One of the most valuable properties of the -OCF3 group is its high lipophilicity. The Hansch lipophilicity parameter (π) for the -OCF3 group is +1.04, significantly higher than that of a methoxy group (-0.02) and even a trifluoromethyl group (+0.88).[1][2][4] This property is crucial in drug design for enhancing membrane permeability and bioavailability.[1] Furthermore, the trifluoromethoxy group is known for its exceptional metabolic stability, being resistant to enzymatic degradation, which can prolong the half-life of drug candidates.[1]

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) |

| Electronic Effect | Strong Electron-Withdrawing (-I > +M) | Strong Electron-Donating (+M > -I) | Strong Electron-Withdrawing (-I) |

| Hammett Constant (σp) | +0.35 | -0.27 | +0.54 |

| Hansch Lipophilicity (π) | +1.04[1][2][4] | -0.02 | +0.88[1][2][4] |

| Metabolic Stability | High[1] | Low (O-dealkylation) | High |

Note: Hammett constants are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the benzyl ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation significantly slower than on benzene or toluene.[5] Despite this deactivation, the trifluoromethoxy group is an ortho-, para-director . This directing effect is a consequence of the oxygen lone pairs, which can stabilize the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at the ortho and para positions through resonance.

Caption: Directing effect of the -OCF3 group in EAS.

This protocol provides a general procedure for the nitration of trifluoromethoxybenzene, illustrating the ortho- and para-directing nature of the -OCF3 group.

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice bath

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to trifluoromethoxybenzene.

-

While maintaining the low temperature, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting mixture of ortho- and para-nitrotrifluoromethoxybenzene can be purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing capacity of the trifluoromethoxy group significantly activates the benzyl ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group (e.g., a halide).[6] The -OCF3 group stabilizes the negatively charged intermediate, known as a Meisenheimer complex , through its strong inductive effect.[6][7] This stabilization of the rate-determining intermediate accelerates the reaction.

Caption: General mechanism of SNAr on a trifluoromethoxy-substituted ring.

Reactivity at the Benzylic Position

The trifluoromethoxy group also influences the reactivity of the benzylic carbon. While the electron-withdrawing nature of the group can destabilize a benzylic carbocation, it can stabilize a benzylic radical or anion.

Benzylic Halogenation

Benzylic halogenation, typically with N-bromosuccinimide (NBS) under radical conditions, proceeds readily on trifluoromethoxy-substituted toluenes. The benzylic radical intermediate is stabilized by resonance with the aromatic ring, and the electron-withdrawing -OCF3 group can further influence this stability.

Materials:

-

4-(Trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 4-(trifluoromethoxy)toluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide, which can be further purified by distillation or chromatography if necessary.

Benzylic Oxidation